molecular formula C7H9NO2 B1281700 2-Amino-6-methoxyphenol CAS No. 40925-71-1

2-Amino-6-methoxyphenol

Cat. No. B1281700
Key on ui cas rn: 40925-71-1
M. Wt: 139.15 g/mol
InChI Key: QDXORTKZTNOXOP-UHFFFAOYSA-N
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Patent
US04965261

Procedure details

To a suspension of 4.72 g of 2-methoxy 6-nitrophenol in a mixture of 100 ml of water and 30 ml of methanol was added 29.3 g of sodium dithionite. The mixture was stirred at 60° C. until it became a uniform and colorless solution. To the reaction mixture was added a saturated aqueous solution of sodium chloride. The mixture was extracted with ethyl acetate and dried over anhydrous sodium sulfate. After the drying agent was filtered off, the solvent was distilled off under reduced pressure to give 3.65 g of crude 2-amino-6-methoxyphenol.
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-])=O)[C:4]=1[OH:12].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[Na+]>O.CO>[NH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[OH:12] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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